5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine is a heterocyclic compound notable for its unique fused ring structure, which integrates both triazole and azepine moieties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 145.16 g/mol. The compound is identified by the CAS number 585528-68-3 .
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The classification of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine falls under the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical development due to their ability to interact with biological targets .
The synthesis of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine typically involves cyclization reactions that can be executed through various synthetic routes. One prevalent method includes the cyclization of a triazole derivative with an appropriate azepine precursor in the presence of a catalyst.
Common Synthetic Routes:
On an industrial scale, continuous flow reactors may be employed to improve the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity .
The molecular structure of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine features a complex arrangement that includes:
This structure imparts unique chemical properties that are crucial for its reactivity and interaction with biological systems .
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine can participate in various chemical reactions:
Types of Reactions:
Major Products Formed:
The products from these reactions depend on the specific reagents and conditions used. For instance:
These reactions highlight the versatility of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine in synthetic organic chemistry .
The mechanism of action for 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine is not fully elucidated but can be inferred through its structural similarities to other heterocycles like triazoles and azepines. These compounds often exhibit biological activity by interacting with specific enzymes or receptors within cells.
Potential Mechanisms:
Research into its mechanism is ongoing to better understand its pharmacological properties and potential therapeutic applications .
The physical properties of 5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine include:
Chemical Properties:
Relevant Data:
Understanding these properties is essential for applications in drug formulation and material science .
5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine has potential applications across several scientific domains:
The core structure follows IUPAC naming conventions for fused polycyclic heterocycles. "Azepine" designates the seven-membered nitrogen-containing ring, while "triazolo" specifies the fused five-membered triazole ring. The prefix "5,7-Methano" indicates a methylene bridge ($\ce{CH2}$) connecting positions 5 and 7 of the azepine ring, imposing structural constraint and altering ring conformation. The fusion descriptor "[4,3-a]" defines the bond connectivity: atoms 4a and 9b link the triazole (position 4) to azepine (position 3). The hydrogen position "1H-" denotes prototropic tautomerism at N1 of the triazole ring, enabling potential isomerism between 1H, 2H, and 3H tautomeric forms [1] [5].
Table 1: Key Components of IUPAC Nomenclature
Structural Element | IUPAC Designation | Functional Significance |
---|---|---|
Parent Ring | Azepine | 7-membered heterocycle with one nitrogen |
Fused Ring | [1,2,4]Triazolo | 5-membered ring with three nitrogen atoms |
Bridge | 5,7-Methano | $\ce{CH2}$ group spanning positions 5 and 7 |
Fusion Sites | [4,3-a] | Bond linkage between triazole C4 and azepine N3 |
Tautomeric Site | 1H- | Proton localization at triazole N1 |
Isomerism arises from: (i) Tautomerism involving proton migration between triazole N1, N2, or N4; (ii) Positional isomerism if the methano bridge connects alternative ring positions (e.g., 4,7-methano); and (iii) Ring fusion isomerism where the triazole attaches via different atoms (e.g., [1,5-a] vs. [4,3-a]) [1] [6].
The 5,7-methano bridge differentiates this scaffold from simpler fused systems like 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, where the azepine exists in a flexible chair conformation. The bridge enforces a bicyclo[3.2.1]octane-like topology, introducing:
Table 2: Structural and Functional Comparison with Related Scaffolds
Scaffold | Key Structural Features | Biological Relevance | Example Reference |
---|---|---|---|
5,7-Methano-1H-1,2,4-triazolo[4,3-a]azepine | Bridged bicyclic, semi-rigid | Underexplored; potential kinase/epigenetic modulation | Core focus of this review |
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | Saturated azepine, flexible | NSAID development (COX-2 inhibition) | [2] (Compound 7a) |
[1,2,4]Triazolo[4,3-a]phthalazines | Planar fused system | BET/CREBBP bromodomain inhibition | [3] |
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Tricyclic, angular fusion | Adenosine A2A/A3 receptor antagonism | [7] |
Modifications profoundly influence physicochemical and biological properties:
Table 3: Impact of Positional Variations on Molecular Properties
Modification Site | Functional Group | Electronic Effect | Stereochemical Consequence |
---|---|---|---|
C3 (Triazole) | Aryl (e.g., 4-F-C6H4) | Increased π-acidity | Enhanced planar stacking interactions |
Alkyl (e.g., CH3) | Electron donation | Reduced conjugation, increased flexibility | |
N1/N4 (Triazole) | Alkylsulfonamides | Strong H-bond acceptance | Extended side-chain vectorization |
Acyl | Amphoteric character | Conformational rigidity | |
5,7-Bridge | O/ S (vs. CH2) | Increased polarity | Altered bridge dihedral angles |
Spirocyclopropyl | Steric congestion | Severe ring distortion |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: